Cas no 11004-68-5 (b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)-)

b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)- structure
11004-68-5 structure
Product Name:b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)-
CAS-nummer:11004-68-5
MF:C46H66O7
MW:731.012054920197
CID:147536
PubChem ID:102601544
Update Time:2025-04-19

b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)- Chemische en fysische eigenschappen

Naam en identificatie

    • b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)-
    • b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydrox...
    • MYXOXANTHOPHYLL
    • MYXOXANTHOPHYLL(SH)
    • MYXOXANTHOPHYLL(SH) (In Solution)
    • MYXOXANTHOPHYLL(SH) (In Solution) PrintBack
    • 3',4'-Didehydro-2'-((6-deoxy-alpha-L-mannopyranosyl)oxy)-1',2'-dihydro-1',3-dihydroxy-beta,psi-Carotene
    • beta,psi-Carotene, 3',4'-didehydro-2'-((6-deoxy-alpha-L-mannopyranosyl)oxy)-1',2'-dihydro-1',3-dihydroxy-
    • 3',4'-Didehydro-2'-[(6-deoxy-α-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-β,ψ-carotene
    • DTXSID901032746
    • (2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-Hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol
    • 11004-68-5
    • b,y-Carotene,3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3s,3'e)-
    • Inchi: 1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38-,40?,41-,42+,43+,44-/m0/s1
    • InChI-sleutel: MUCOHWBULSBLLZ-DWJFONTISA-N
    • LACHT: O[C@H]1CC(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C(C)(C)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)/C)/C)C(C)(C)C1

Berekende eigenschappen

  • Exacte massa: 730.48100
  • Monoisotopische massa: 730.48085444g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1580
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 11
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.6
  • Topologisch pooloppervlak: 120Ų

Experimentele eigenschappen

  • PSA: 119.61000
  • LogboekP: 8.53610
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie